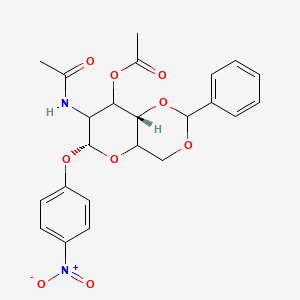

p-Nitrophenyl 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

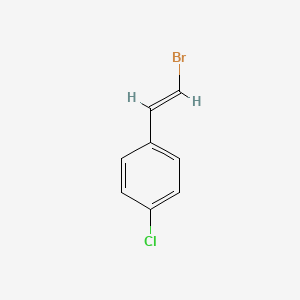

This compound is a derivative of p-nitrophenyl glucopyranosides, synthesized for various biochemical and analytical applications. Its structure is designed to offer specific reactivity and stability, making it suitable for studying enzyme kinetics and mechanisms, particularly in glycosidase research.

Synthesis Analysis

The synthesis involves multiple steps, including protection and deprotection of functional groups, glycosylation reactions, and modifications to introduce the p-nitrophenyl, acetamido, and acetyl groups. A typical approach might involve starting with a suitable glucopyranoside derivative, followed by sequential addition of protective groups, functionalization to introduce the nitrophenyl and acetamido groups, and finally, acetylation to obtain the target compound. This multi-step synthesis requires careful control of reaction conditions to achieve high yield and purity (Bedi, Shah, & Bahl, 1978).

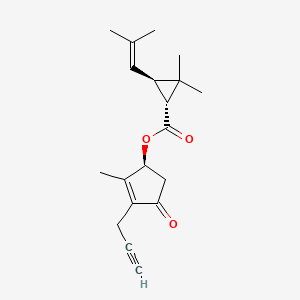

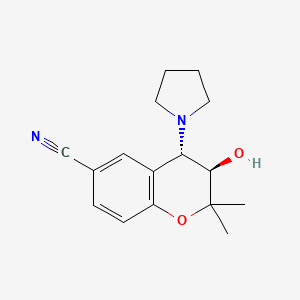

Molecular Structure Analysis

The molecular structure of p-Nitrophenyl 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside involves a complex arrangement of functional groups around the glucopyranose ring. The presence of the p-nitrophenyl group introduces electron-withdrawing effects, while the acetamido and acetyl groups affect the compound's hydrogen bonding and solubility characteristics. The benzylidene acetal protects the glycosidic linkage and influences the stereochemistry of the molecule.

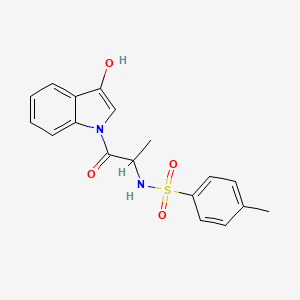

Chemical Reactions and Properties

This compound participates in reactions typical of nitrophenyl ethers, acetamides, and acetyl-protected sugars. It can serve as a substrate for glycosidase enzymes, allowing for the study of enzyme specificity and kinetics. Its nitrophenyl group can undergo reduction to form aminophenyl derivatives, while the acetamido group can participate in N-deacetylation and N-acylation reactions.

Physical Properties Analysis

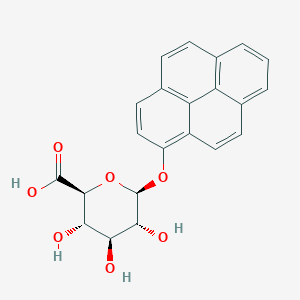

The physical properties, such as melting point, solubility, and crystallinity, are influenced by the compound's functional groups and molecular structure. The presence of the benzylidene group may enhance the compound's crystallinity, facilitating its purification and characterization through techniques like X-ray crystallography.

Chemical Properties Analysis

Chemically, this compound exhibits properties characteristic of its functional groups. The nitro group makes it susceptible to reduction reactions, while the acetamido and acetyl groups may be involved in acylation and deacylation reactions, respectively. These properties are crucial for its application in biochemical assays and synthetic chemistry.

Safety And Hazards

Direcciones Futuras

The compound’s role as a substrate for N-acetyl-β-D-glucosaminidase suggests potential applications in biochemical research and clinical diagnostics12. Its use in the detection of Sanfilippo syndrome B indicates a possible role in genetic disease diagnosis2.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field are recommended.

Propiedades

IUPAC Name |

[(6R,8aS)-7-acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O9/c1-13(26)24-19-21(31-14(2)27)20-18(12-30-22(34-20)15-6-4-3-5-7-15)33-23(19)32-17-10-8-16(9-11-17)25(28)29/h3-11,18-23H,12H2,1-2H3,(H,24,26)/t18?,19?,20-,21?,22?,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESTZLZNOJJNEZ-GCIQQMSLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC4=CC=C(C=C4)[N+](=O)[O-])OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1[C@H](OC2COC(O[C@H]2C1OC(=O)C)C3=CC=CC=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Nitrophenyl 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one](/img/no-structure.png)

![(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxythiocarbonylpropanoyl]azetidine-2-thiocarboxylic Acid tert-Butyl Ester](/img/structure/B1140271.png)

![(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide](/img/structure/B1140279.png)

![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B1140281.png)